molecular formula C11H15NO2 B591619 (3-(Benzylamino)oxetan-3-yl)methanol CAS No. 1195684-52-6

(3-(Benzylamino)oxetan-3-yl)methanol

Cat. No.: B591619
CAS No.: 1195684-52-6
M. Wt: 193.246
InChI Key: SEDZCEIWWDXJTI-UHFFFAOYSA-N
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Description

(3-(Benzylamino)oxetan-3-yl)methanol is a heterocyclic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a benzylamino group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzylamino)oxetan-3-yl)methanol typically involves the reaction of benzylamine with an oxetane derivative under specific conditions. One common method involves the nucleophilic substitution of an oxetane precursor with benzylamine in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzylamino)oxetan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(3-(Benzylamino)oxetan-3-yl)methanol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(Benzylamino)oxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, potentially modulating their activity. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can result in various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    (3-(Amino)oxetan-3-yl)methanol: Similar structure but with an amino group instead of a benzylamino group.

    (3-(Phenylamino)oxetan-3-yl)methanol: Similar structure but with a phenylamino group instead of a benzylamino group.

    (3-(Methylamino)oxetan-3-yl)methanol: Similar structure but with a methylamino group instead of a benzylamino group.

Uniqueness

(3-(Benzylamino)oxetan-3-yl)methanol is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins. This can result in distinct biological activities and applications compared to similar compounds with different substituents.

Properties

IUPAC Name

[3-(benzylamino)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-7-11(8-14-9-11)12-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDZCEIWWDXJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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